molecular formula C6H5ClN4O2 B8811345 8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No. B8811345
M. Wt: 200.58 g/mol
InChI Key: ZQINVZROMLALDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C6H5ClN4O2 and its molecular weight is 200.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H5ClN4O2

Molecular Weight

200.58 g/mol

IUPAC Name

8-chloro-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C6H5ClN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13)

InChI Key

ZQINVZROMLALDU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Nitric acid (9 ml) was slowly added dropwise to a suspension of 3-methylxanthine (10 g) in acetic acid (180 ml) at 100° C., and the resulting white suspension was stirred at 100° C. for 30 minutes followed by 140° C. for 20 minutes. After cooling the reaction solution to room temperature, the solvent was removed by distillation at reduced pressure at 60° C. to give a yellow solid. The resulting yellow solid was washed with water, and recrystallization from 0.5 M hydrochloric acid gave a pale yellow solid. A suspension of the solid in concentrated hydrochloric acid (500 ml) was stirred at 110° C. for 15 minutes, then the reaction solution was cooled to room temperature, and the solvent was removed by distillation at reduced pressure to give a yellow-white solid. Recrystallization of the resulting solid from water gave 6.75 g of the title compound.
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